molecular formula C22H29N3 B2364479 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine CAS No. 416870-81-0

1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine

Cat. No. B2364479
CAS RN: 416870-81-0
M. Wt: 335.495
InChI Key: AINCQLFPVPHFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine is a compound that belongs to a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives . These compounds have shown a high affinity for σ1 receptors and a low to moderate affinity for σ2 receptors .


Synthesis Analysis

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine involves the creation of a series of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives . These derivatives were evaluated for their serotonin reuptake inhibitory abilities and binding affinities to the 5-HT 1A receptor . The metabolic stabilities of these compounds were measured in vitro using human or mouse live .


Molecular Structure Analysis

The compound has crystallized with four crystallographically unique molecules in the asymmetric unit . Each molecule has a very similar conformation . There is no evidence of pseudo-symmetry which would relate the molecules in the higher symmetry space group C 2/ c .


Chemical Reactions Analysis

The chemical reactions of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine involve the replacement of the phenyl ring of the phenylacetamide moiety with a thiophene, naphthyl, or indole aromatic ring . This had no significant effect on the sigma1 receptor affinity . Replacement of the phenyl ring with an imidazole or pyridyl aromatic ring resulted in a >60-fold loss in affinity for sigma1 receptors and no significant binding affinity for sigma2 receptors .

Scientific Research Applications

Central Nervous System (CNS) Diseases

Poly-active molecules: , such as derivatives of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine, are being researched for their potential in treating CNS diseases. These molecules aim to mitigate brain free radical damage while enhancing acetylcholine signaling, which is crucial in conditions like Alzheimer’s disease (AD). The dual action of antioxidant properties and cholinesterase inhibition could synergistically improve cognitive functions .

Antioxidant Properties

Derivatives of this compound have been synthesized and screened for their ability to scavenge free radicals. In the oxygen radical absorbance capacity (ORAC) assay, some derivatives showed potent antioxidant properties, which were comparable or even more potent than known antioxidants like ascorbic acid and resveratrol . This indicates a potential application in reducing oxidative stress-related damage in various diseases.

Cholinesterase Inhibition

The same derivatives that showed antioxidant properties also demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . This is particularly relevant in the treatment of neurodegenerative diseases where cholinesterase inhibitors are used to manage symptoms by increasing the levels of acetylcholine in the brain.

Analgesic Activity

Research into new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects has utilized 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine as a starting material. The goal is to develop new analgesics that retain efficacy while minimizing the risk of dependency and other side effects associated with long-term opioid use .

Antimicrobial Agents

Novel compounds synthesized from piperidine derivatives have shown promising antibacterial and antifungal activity. This suggests that 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine could serve as a backbone for developing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance .

Drug Development and Quality Control

In the pharmaceutical industry, piperidine derivatives are integral in drug development. They are used in analytical applications such as pharma release testing, method development for qualitative and quantitative analyses, and quality control testing. The derivatives of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine may be used as standards or reference compounds in these processes .

Future Directions

Future research on 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine could focus on further elucidating its mechanism of action and potential therapeutic applications . For instance, it could be interesting to investigate its potential as a treatment for central nervous system (CNS) diseases . Additionally, further studies could explore its potential as a serotonin reuptake inhibitor .

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3/c1-3-7-20(8-4-1)19-23-13-11-22(12-14-23)25-17-15-24(16-18-25)21-9-5-2-6-10-21/h1-10,22H,11-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINCQLFPVPHFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine

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